molecular formula C18H23N7 B2738015 4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2380087-76-1

4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B2738015
M. Wt: 337.431
InChI Key: CPZOTGDRIMGTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with a complex structure. It contains fused pyrazole and pyrimidine rings, making it an intriguing target for pharmaceutical research.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including the coupling of a pyrimidine moiety with a piperazine ring. Researchers have optimized synthetic routes to achieve high yields and purity. Notably, the compound’s synthesis may vary depending on the specific context and desired modifications.



Molecular Structure Analysis

The molecular formula of this compound is C₁₉H₂₁N₇ . Let’s visualize its structure:


!Molecular Structure)


The compound’s core consists of a pyrazolo[1,5-a]pyrazine scaffold, with substituents at specific positions. The ethyl and methyl groups contribute to its overall shape and reactivity.



Chemical Reactions Analysis

4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers explore its reactivity to design derivatives with improved properties.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point provides insights into its stability and crystallinity.

  • Solubility : Understanding its solubility in different solvents aids in formulation and delivery.

  • UV-Vis Absorption : Spectroscopic analysis reveals absorption bands, aiding in identification.

  • Stability : Investigating its stability under various conditions is crucial for drug development.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is essential for safe use.

  • Handling Precautions : Researchers must follow safety protocols during synthesis and handling.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize pharmacological properties.

  • Biological Assays : Evaluate its efficacy against specific disease targets.

  • Formulation Development : Design suitable dosage forms for clinical use.

  • Clinical Trials : Investigate its potential as a therapeutic agent.


properties

IUPAC Name

4-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-4-15-14(3)20-12-21-17(15)23-7-9-24(10-8-23)18-16-11-13(2)22-25(16)6-5-19-18/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZOTGDRIMGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

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